1-Isopropyl Etodolac
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Overview
Description
1-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. Etodolac is commonly used to treat conditions such as osteoarthritis and rheumatoid arthritis by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain .
Preparation Methods
The synthesis of 1-Isopropyl Etodolac involves several steps, starting from the basic structure of Etodolac. The preparation methods include:
Synthetic Routes: The synthesis typically involves the introduction of an isopropyl group to the Etodolac molecule. This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.
Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Isopropyl Etodolac undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common Reagents and Conditions: Common reagents include sodium hydroxide, hydrochloric acid, and organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-Isopropyl Etodolac has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its anti-inflammatory and analgesic properties, exploring its potential use in treating various inflammatory conditions.
Industry: It is used in the formulation of pharmaceutical products, particularly in the development of new NSAID formulations
Mechanism of Action
The mechanism of action of 1-Isopropyl Etodolac involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for mediating inflammation, pain, and fever. This inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects observed with the use of this compound .
Comparison with Similar Compounds
1-Isopropyl Etodolac can be compared with other similar compounds, such as:
Etodolac: The parent compound, which also inhibits COX enzymes but lacks the isopropyl group.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but a different chemical structure.
Naproxen: A widely used NSAID with a longer half-life and different pharmacokinetic profile.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective NSAIDs.
The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic properties and potentially improved therapeutic effects .
Properties
IUPAC Name |
2-(8-ethyl-1-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZBAXQYNUZCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849630-65-5 |
Source
|
Record name | 1-Isopropyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URS7HRT7E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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